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Introduction to Evobrutinib and Its Pharmacokinetic
Properties

Evobrutinib is an oral, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor that has
gained significant attention for its potential application in treating neuroinflammatory diseases, particularly
multiple sclerosis (MS). As a central nervous system (CNS)-penetrant therapeutic, evobrutinib's ability
to cross the blood-brain barrier represents a key pharmacological advantage for targeting compartmentalized
inflammation within the CNS. The drug's molecular design features an acrylamide warhead that forms a
covalent bond with the cysteine 481 residue in the BTK ATP-binding pocket, resulting in sustained target
inhibition even after systemic clearance of the drug. This mechanism is crucial for maintaining therapeutic

efficacy between dosing intervals and provides a distinct advantage over reversible BTK inhibitors.

Understanding evobrutinib's pharmacokinetic (PK) profile and accurately measuring its concentration in
biological matrices like plasma and cerebrospinal fluid (CSF) is essential for establishing target
engagement correlations and optimizing dosing regimens for clinical efficacy. The drug's pharmacokinetic
properties include rapid absorption after oral administration, with time to maximum concentration (Tmax)
typically occurring within 1-2 hours. Evebrutinib demonstrates dose-proportional exposure across the

clinical dose range and has a terminal half-life that supports twice-daily dosing to maintain consistent BTK

© 2026 Smolecule. All rights reserved. 1/12 Tech Support


https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-interest
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

occupancy. A particularly important characteristic is its moderate plasma protein binding, which allows
sufficient free fraction of the drug to penetrate the CNS compartment and exert effects on resident immune

cells like microglia and infiltrating B-cells behind the blood-brain barrier.

Quantitative Concentration Data in Plasma and CSF

Summary of Evobrutinib Concentrations Across Studies

Table 1: Evobrutinib concentration data from clinical studies

. Dose Study Concentration (Mean * SD or  Sampling o

Matrix . . . Citation
Regimen Population Range) Time

CSF 75 mg BID RMS patients 3.2 ng/mL Trough [1]
(fasted) (n=9)

Plasma 75 mg BID RMS patients  ~24.6 ng/mL (calculated from Trough [1]

(total) (fasted) CSF Kp,uu)

Plasma 75 mg BID RMS patients  ~3.2 ng/mL (estimated, ~13% Trough [1]

(free) (fasted) of total)

CSF 75 mg BID RMS patients  Detected in all patients; Not [2] [3]

(n=9) consistent with free plasma specified

concentrations

- 45 mg BID Predicted Similar to 75 mg BID fasted Steady- [4]
(with food) exposure state

Table 2: Key pharmacokinetic parameters of evobrutinib

Parameter Value Conditions Significance
CNS Penetration 0.13 75 mg BID fasted Ratio of CSF to free plasma
(Kp,uu) concentration
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Parameter Value Conditions Significance

Bioavailability +49% With food vs. fasted Supports 45 mg BID with food

Increase regimen

AUCO0-24,SS 468 ng/mL-h  Associated with lesion Target exposure for efficacy

Threshold reduction

BTK Occupancy >95% at 75 mg BID fasted Correlates with AUC =400
trough ng/mL-h

The concentration data demonstrates that evobrutinib successfully penetrates the CNS compartment, with
CSF concentrations approximately matching free plasma concentrations. The unbound partition coefficient
(Kp,uu) of 0.13 indicates that evebrutinib has moderate CNS penetration capabilities, which is remarkable
for a targeted therapy agent. The trough CSF concentrations of approximately 3.2 ng/mL (equivalent to
~6.4 nM based on molecular weight of ~499 g/mol) achieved with the 75 mg BID regimen exceed the
reported cellular IC50 value of 33.5 nM for BTK inhibition, suggesting therapeutically relevant
concentrations are achieved in the CNS compartment. This penetration is crucial for engaging BTK
expressed on CNS-resident cells like microglia, which contributes to the drug's potential impact on

compartmentalized inflammation in multiple sclerosis.

The food effect observed with evobrutinib is clinically significant, with a 49% increase in bioavailability
when administered with food compared to fasting conditions. This finding led to the development of an
optimized dosing regimen where 45 mg BID with food provides comparable exposure to 75 mg BID
under fasting conditions. This adjustment maintains the therapeutic efficacy while potentially reducing the
overall drug load and associated safety concerns. The exposure-response relationship established through
pharmacometric analysis identified that an AUCO0-24,SS of >400 ng/mL-h is associated with improved
annualized relapse rates, while 468 ng/mL-h correlates with reduction in T1 gadolinium-enhancing and T2

lesions, providing clear target exposure thresholds for therapeutic efficacy.

Sample Collection and Processing Protocols

Blood Collection and Plasma Processing
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e Collection Protocol:

o Collect venous blood samples into commercially available K2EDTA or lithium heparin tubes.
The recommended blood volume is 4-6 mL per time point to ensure sufficient plasma for
analysis.

o Maintain consistent sampling times relative to dosing: pre-dose (trough), and at 0.25, 0.5, 1,
1.5, 2, and 4 hours post-dose for rich pharmacokinetic profiling. For sparse sampling, trough
concentrations provide the most valuable information on target engagement at the end of
dosing interval.

o Gently invert collection tubes 8-10 times immediately after drawing blood to ensure proper
mixing with anticoagulant. Avoid vigorous shaking to prevent hemolysis.

¢ Processing Protocol:

o Process blood samples within 60 minutes of collection to maintain sample integrity.
Centrifuge at 1500-2000 x g for 10-15 minutes at 4°C.

o Carefully transfer the resulting plasma supernatant into polypropylene cryovials using
disposable transfer pipettes, avoiding disturbance of the buffy coat layer.

o Immediately freeze samples at -70°C to -80°C. Avoid multiple freeze-thaw cycles, as
evobrutinib stability may be compromised. Under these conditions, evobrutinib remains
stable in plasma for at least 12 months.

CSF Collection Protocol

¢ Collection Methodology:

o Perform lumbar puncture using standard clinical procedures. Collect CSF into polypropylene
tubes to minimize analyte adsorption.

o The recommended CSF volume is 2-3 mL per sample, which provides sufficient material for
analysis while minimizing patient discomfort.

o Record exact collection time relative to last drug administration. For evobrutinib, trough
sampling (just before next dose) is particularly valuable for understanding CNS penetration at
the point of minimal plasma concentrations.

e Sample Processing:

o Centrifuge CSF samples at 1000 x g for 10 minutes at 4°C to remove any cellular debris or

contaminants.
o Aliquot supernatant into pre-labeled polypropylene cryovials in volumes appropriate for planned

analyses (typically 500 pL per aliquot).
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o Immediately snap-freeze in dry ice or liquid nitrogen and transfer to -70°C to -80°C freezers
for long-term storage. Evobrutinib has demonstrated stability in CSF for at least 6 months
under these conditions.

Analytical Methods for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS)

The quantification of evobrutinib in biological matrices primarily employs LC-MS/MS due to its superior
sensitivity and specificity. The method must be capable of detecting evebrutinib concentrations in the low
nanogram per milliliter range, with particular sensitivity requirements for CSF analysis where concentrations

are approximately equivalent to free plasma concentrations.

e Sample Preparation:

o Employ protein precipitation with cold acetonitrile (containing stable isotope-labeled internal
standard, preferably evobrutinib-d5) at a 3:1 acetonitrile-to-sample ratio.

o Vortex samples vigorously for 1-2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
o Transfer supernatant to autosampler vials for analysis. For enhanced sensitivity, particularly in
CSF samples, consider employing solid-phase extraction (SPE) using mixed-mode cation

exchange cartridges for further cleanup and concentration.

¢ Chromatographic Conditions:

o Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 ym) or equivalent reversed-phase
column.

o Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient Program: Initial 10% B, linear increase to 90% B over 3.5 minutes, hold at 90% B for
1 minute, re-equilibrate to initial conditions for 1.5 minutes.

o Flow Rate: 0.4 mL/min; Column Temperature: 40°C; Injection Volume: 5-10 pL.

e Mass Spectrometric Parameters:

o lonization: Positive electrospray ionization (ESI+) mode.
o Detection: Multiple reaction monitoring (MRM) transitions: m/z 500.2 - 354.1 (quantifier) and
500.2 - 381.1 (qualifier) for evobrutinib; m/z 505.2 - 359.1 for internal standard.
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o Source Parameters: Capillary voltage: 3.5 kV; source temperature: 150°C; desolvation
temperature: 500°C; cone gas flow: 50 L/hr; desolvation gas flow: 1000 L/hr.

e Validation Parameters:

o Linearity: 0.1-500 ng/mL for plasma; 0.05-100 ng/mL for CSF.

o Accuracy and Precision: Within £15% for all quality control levels (£20% at LLOQ).

o Selectivity: No interference at retention times of evobrutinib or internal standard in blank
matrix samples.

BTK Occupancy Assessment Protocol

Target Engagement Biomarker

BTK occupancy serves as a direct biomarker of target engagement and can be correlated with
evobrutinib concentrations to establish pharmacokinetic-pharmacodynamic relationships. The assessment
involves measuring the fraction of BTK molecules that are bound by evebrutinib in peripheral blood

mononuclear cells (PBMCs) or potentially in CNS-derived cells.

e Sample Collection for BTK Occupancy:

o Collect blood samples (8-10 mL) in sodium heparin tubes at pre-dose and post-dose time
points (trough and peak).

o Process samples within 2 hours of collection by density gradient centrifugation (Ficoll-Paque) to
isolate PBMCs.

o Wash cells with PBS and lysate using appropriate lysis buffer containing protease and
phosphatase inhibitors.

o Determine protein concentration and adjust to uniform concentration across samples (typically
1-2 mg/mL).

¢ BTK Occupancy Assay:

o Utilize the Cellular Activation Signaling Assay which measures phosphorylation downstream
of BTK following B-cell receptor stimulation.

o Stimulate PBMCs with anti-IgM F(ab')2 fragments (20 pyg/mL) for 15 minutes at 37°C.

o Fix cells, permeabilize, and stain with fluorochrome-conjugated antibodies against pBTK (Y223)
and CD19 for B-cell identification.
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o Analyze by flow cytometry, gating on CD19+ B-cells and measuring median fluorescence
intensity of pBTK.
o Calculate BTK occupancy as: [1 - (pBTK post-dose / pBTK pre-dose)] x 100%.

The relationship between evebrutinib concentrations and BTK occupancy demonstrates that trough BTK
occupancy >95% is achieved with the 75 mg BID regimen, which corresponds to plasma AUCO0-24,SS >400
ng/mL-h. This high level of target engagement is maintained throughout the dosing interval due to the
covalent binding mechanism of evobrutinib, which results in continuous BTK inhibition despite declining

drug concentrations.

Experimental Workflow and Signaling Pathways

Evobrutinib Experimental Workflow
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Diagram 1: Experimental workflow for evobrutinib plasma and CSF concentration analysis
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Evobrutinib Mechanism and Blood-Brain Barrier Penetration

Oral Administration

'

Gl Absorption

Peripheral Compartment

Plasma Compartment
(Total: ~24.6 ng/mL
Free: ~3.2 ng/mL)

Covalent Binding to
Cys481 in BTK

atral Nervous System

Peripheral Effects
(B-cell modulation)

CSF Compartment
(~3.2 ng/mL)

Blood-Brain Barrier BTK Inhibition

CNS Effects
(Microglia modulation)

Y

Inhibition of
M1 Microglia Polarization

'

Reduced Neuroinflammation

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 9/12 Tech Support


https://www.smolecule.com/products/s527651?utm_src=pdf-body
https://www.smolecule.com/products/s527651?utm_src=pdf-body-img
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Diagram 2: Evobrutinib mechanism of action and CNS penetration pathway

The experimental workflow outlines the comprehensive process from study design through final data
interpretation for evebrutinib concentration analysis. The critical sampling timepoints include pre-dose
(trough), peak concentration (0.25-4 hours post-dose), and end of dosing interval (12 hours post-dose for
BID regimen) to fully characterize the pharmacokinetic profile. The LC-MS/MS analysis serves as the
cornerstone of the quantitative assessment, providing the sensitivity and specificity required for accurate

concentration determination in biological matrices.

The mechanism diagram illustrates how evebrutinib's CNS penetration enables dual targeting of both
peripheral and central inflammatory processes in multiple sclerosis. The covalent binding mechanism to
BTK's cysteine 481 residue results in sustained inhibition despite declining drug concentrations, which is
particularly important for maintaining therapeutic effects in the CNS compartment where drug exposure is
limited. The demonstrated ability to modulate microglial polarization from pro-inflammatory M1 to anti-
inflammatory M2 phenotype via inhibition of the TLR4/Myd88/NF-«kB pathway represents a key mechanism

through which evebrutinib may impact compartmentalized inflammation in MS.

Conclusion

The measurement of evebrutinib concentrations in plasma and CSF requires carefully optimized and
validated analytical methods to accurately characterize its pharmacokinetic profile and CNS penetration.
The protocols outlined herein provide researchers with comprehensive guidance for conducting such
analyses, with particular attention to the critical sampling procedures and LC-MS/MS parameters that
have demonstrated success in clinical trials. The correlation between evobrutinib exposure, BTK occupancy,

and clinical outcomes underscores the importance of these analytical methods in drug development.

Recent phase 3 clinical trials (evolutionRMS1 and evolutionRMS2) have shown that evobrutinib did not
demonstrate superior efficacy over teriflunomide in relapsing multiple sclerosis despite achieving
measurable CNS concentrations [5]. This suggests that while the described analytical methods successfully
quantify drug penetration, target engagement in the CNS does not necessarily translate to clinical
superiority over existing therapies. These findings highlight the complexity of MS pathophysiology and

suggest that BTK inhibition alone may be insufficient to comprehensively modify disease course, though the
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analytical frameworks established for evobrutinib remain valuable for future CNS-targeted therapeutic

development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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